2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide
CAS No.: 2034586-13-3
Cat. No.: VC7034973
Molecular Formula: C13H18BrNO3
Molecular Weight: 316.195
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034586-13-3 |
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Molecular Formula | C13H18BrNO3 |
Molecular Weight | 316.195 |
IUPAC Name | 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide |
Standard InChI | InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Standard InChI Key | NURLCTONZAODPU-UHFFFAOYSA-N |
SMILES | CC(CNC(=O)C1=CC=CC=C1Br)(COC)OC |
Introduction
Nomenclature and Structural Features
The systematic IUPAC name for this compound, 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide, delineates its molecular architecture:
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A benzamide backbone substituted with bromine at the 2-position (relative to the amide group).
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An N-linked 2,3-dimethoxy-2-methylpropyl group, featuring two methoxy (-OCH₃) groups and a methyl (-CH₃) branch on a three-carbon chain.
Table 1: Comparative Molecular Properties of Brominated Benzamide Isomers
Property | 2-Bromo Isomer (Target) | 3-Bromo Isomer (CAS# 2034451-73-3) |
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Molecular Formula | C₁₃H₁₈BrNO₃ | C₁₃H₁₈BrNO₃ |
Molecular Weight (g/mol) | 316.19 | 316.19 |
Bromine Position | Ortho (2-position) | Meta (3-position) |
Synthesis and Manufacturing
The synthesis of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide can be inferred from methodologies used for analogous brominated benzamides and methoxy-substituted amines.
Key Synthetic Steps
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Bromination of Benzoyl Precursors:
The introduction of bromine at the ortho-position of the benzamide moiety may involve directed bromination using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids . For example, the patent CN102267894A describes the bromination of dimethoxybenzoic acid derivatives under controlled conditions, which could be adapted for benzamide synthesis . -
Amide Bond Formation:
Coupling the brominated benzoic acid derivative with the 2,3-dimethoxy-2-methylpropyl amine is critical. This is typically achieved using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine), as demonstrated in the synthesis of meta-amido bromophenols . -
Functional Group Modifications:
The 2,3-dimethoxy-2-methylpropyl amine side chain may be synthesized via alkylation or nucleophilic substitution reactions. For instance, the reaction of 2-methyl-2-(methoxymethyl)oxirane with methoxide ions could yield the desired amine after subsequent reduction .
Table 2: Hypothetical Synthesis Protocol for 2-Bromo-N-(2,3-Dimethoxy-2-Methylpropyl)Benzamide
Step | Reaction Type | Reagents/Conditions | Yield (Hypothetical) |
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1 | Bromination of benzoic acid | Br₂, FeBr₃, CH₂Cl₂, 0°C to r.t. | 65–75% |
2 | Acyl chloride formation | SOCl₂, reflux | 90–95% |
3 | Amide coupling | HATU, DIPEA, DMF, r.t. | 70–85% |
4 | Purification | Silica gel chromatography (petroleum/EtOAc) | N/A |
Physicochemical Properties
While experimental data for the 2-bromo isomer is absent, the following properties can be extrapolated from its 3-bromo analog and related benzamides:
Solubility and Stability
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Solubility: Likely low solubility in water due to the hydrophobic benzamide core and methoxy groups. Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate or dichloromethane .
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Stability: The bromine substituent and methoxy groups may confer stability under ambient conditions, though photodegradation risks exist due to the aryl bromide moiety.
Spectroscopic Characteristics
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¹H-NMR: Expected signals include a singlet for the aromatic proton adjacent to bromine (δ 7.5–8.0 ppm), multiplets for the methoxy groups (δ 3.2–3.5 ppm), and resonances for the methylpropyl chain (δ 1.2–1.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 316.19 (M+H)⁺ would confirm the molecular weight .
Applications and Future Directions
Pharmaceutical Development
The structural complexity of this compound positions it as a candidate for antitubercular or antimicrobial drug discovery. Further studies should prioritize:
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Synthesis Optimization: Improving yields for large-scale production.
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Biological Screening: Testing against Mtb strains, including drug-resistant variants, and assessing cytotoxicity.
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Structure-Activity Relationship (SAR) Studies: Comparing the 2-bromo isomer with its 3-bromo counterpart to elucidate positional effects on activity.
Industrial Relevance
The methoxy and methyl groups may enhance lipophilicity, making this compound a potential intermediate for agrochemicals or materials science applications.
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